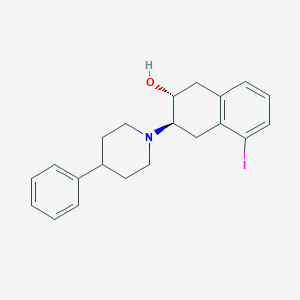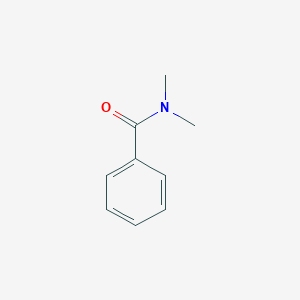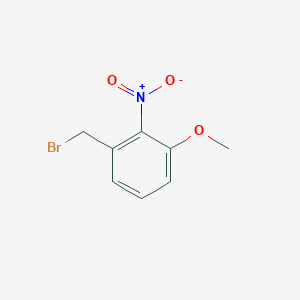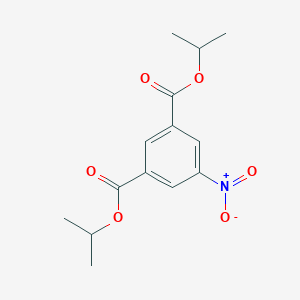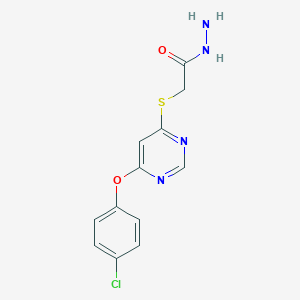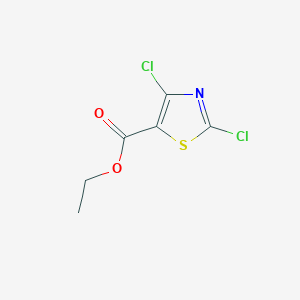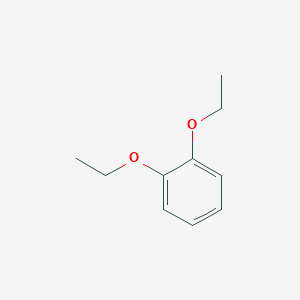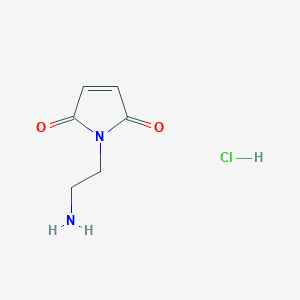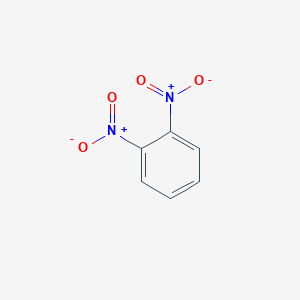
16-(9-Anthroyloxy)palmitoyl-coa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-(9-Anthroyloxy)palmitoyl-coa, commonly known as Ant-PP, is a synthetic fluorescent probe used in various biochemical and physiological studies. It is a derivative of palmitoyl-CoA, which is an important molecule involved in fatty acid metabolism. Ant-PP has gained popularity in recent years due to its ability to track the movement and metabolism of fatty acids in living cells.
Wirkmechanismus
Ant-PP works by binding to fatty acids and entering cells through the same pathways as natural fatty acids. Once inside the cell, Ant-PP is metabolized in a similar manner to natural fatty acids. The fluorescent dye attached to Ant-PP allows researchers to track the movement and metabolism of fatty acids in living cells.
Biochemical and Physiological Effects:
Ant-PP has been shown to have minimal effects on the biochemical and physiological processes of cells. It is metabolized in a similar manner to natural fatty acids and does not interfere with cellular processes. Ant-PP has been shown to have no toxic effects on cells and is well tolerated in in vitro and in vivo experiments.
Vorteile Und Einschränkungen Für Laborexperimente
Ant-PP has several advantages for lab experiments. It is a non-toxic, fluorescent probe that can be easily detected in living cells. It allows researchers to track the movement and metabolism of fatty acids in real-time. Ant-PP can be used in a variety of cell types and is compatible with various experimental conditions. However, there are also limitations to using Ant-PP in lab experiments. The synthesis of Ant-PP is a complex process that requires specialized equipment and expertise. Ant-PP is also relatively expensive compared to other fluorescent probes.
Zukünftige Richtungen
For research involving Ant-PP include studying the role of fatty acids in various diseases, developing new fluorescent probes, and developing new methods for synthesizing Ant-PP.
Synthesemethoden
Ant-PP is synthesized by coupling the fluorescent dye, 9-anthracenecarboxylic acid, with palmitoyl-CoA through a condensation reaction. The resulting product is a fluorescent probe that can be easily detected and tracked in living cells. The synthesis of Ant-PP is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Ant-PP has been widely used in various scientific research studies. It is commonly used to study the metabolism and movement of fatty acids in living cells. Ant-PP has also been used to study the role of fatty acids in various diseases such as cancer, obesity, and diabetes. It has been used in in vitro and in vivo experiments to track the uptake and utilization of fatty acids by cells. Ant-PP has also been used to study the effect of drugs and other compounds on fatty acid metabolism.
Eigenschaften
CAS-Nummer |
129385-08-6 |
|---|---|
Produktname |
16-(9-Anthroyloxy)palmitoyl-coa |
Molekularformel |
C52H74N7O19P3S |
Molekulargewicht |
1226.2 g/mol |
IUPAC-Name |
[16-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-16-oxohexadecyl] anthracene-9-carboxylate |
InChI |
InChI=1S/C52H74N7O19P3S/c1-52(2,32-75-81(71,72)78-80(69,70)74-31-39-45(77-79(66,67)68)44(62)50(76-39)59-34-58-43-47(53)56-33-57-48(43)59)46(63)49(64)55-26-25-40(60)54-27-29-82-41(61)24-14-12-10-8-6-4-3-5-7-9-11-13-19-28-73-51(65)42-37-22-17-15-20-35(37)30-36-21-16-18-23-38(36)42/h15-18,20-23,30,33-34,39,44-46,50,62-63H,3-14,19,24-29,31-32H2,1-2H3,(H,54,60)(H,55,64)(H,69,70)(H,71,72)(H2,53,56,57)(H2,66,67,68) |
InChI-Schlüssel |
CYKMXPZVKUFDRF-UHFFFAOYSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCCCOC(=O)C4=C5C=CC=CC5=CC6=CC=CC=C64)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCCCCCCCCCCCCCOC(=O)C4=C5C=CC=CC5=CC6=CC=CC=C64)O |
Synonyme |
16-(9-anthroyloxy)palmitoyl-CoA 16-(9-anthroyloxy)palmitoyl-coenzyme A coenzyme A, 16-(9-anthroyloxy)palmitoyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




